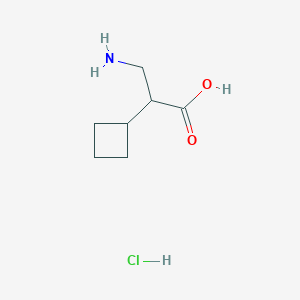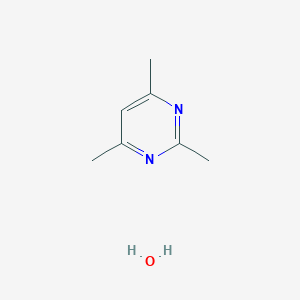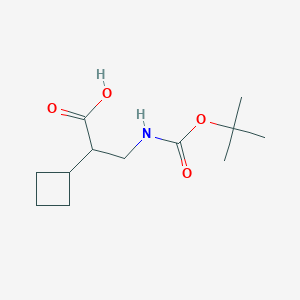
2-Cyano-3-methyl-2-butylbenzodithiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-methyl-2-butylbenzodithiolate (CMBT) is a synthetic dithiol compound widely used in scientific research. It is a versatile compound with a wide range of applications in both biochemical and physiological research. CMBT is used as a reagent in various chemical reactions and as a ligand in a variety of biochemical processes. It has been used in the synthesis of a number of compounds, including drugs, proteins, and enzymes. CMBT is also used as a ligand in the study of protein-protein interactions and in the study of enzyme-substrate interactions. In addition, CMBT has been used in a variety of lab experiments to study the biochemical and physiological effects of various compounds.
Mechanism of Action
2-Cyano-3-methyl-2-butylbenzodithiolate acts as a ligand in a variety of biochemical processes. It binds to metal ions, such as zinc, to form complexes that are involved in a variety of biochemical reactions. 2-Cyano-3-methyl-2-butylbenzodithiolate also binds to proteins and enzymes and can modulate their activity. In addition, 2-Cyano-3-methyl-2-butylbenzodithiolate can bind to DNA and RNA and can modulate the expression of genes.
Biochemical and Physiological Effects
2-Cyano-3-methyl-2-butylbenzodithiolate has been used in a variety of lab experiments to study the biochemical and physiological effects of various compounds. 2-Cyano-3-methyl-2-butylbenzodithiolate has been shown to modulate the activity of enzymes and proteins, as well as to modulate the expression of genes. In addition, 2-Cyano-3-methyl-2-butylbenzodithiolate has been shown to have an anti-inflammatory effect, to reduce oxidative stress, and to modulate the immune system.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Cyano-3-methyl-2-butylbenzodithiolate in lab experiments is its versatility. 2-Cyano-3-methyl-2-butylbenzodithiolate can be used in a variety of chemical reactions and as a ligand in a variety of biochemical processes. In addition, 2-Cyano-3-methyl-2-butylbenzodithiolate is relatively simple and inexpensive to synthesize. The main limitation of 2-Cyano-3-methyl-2-butylbenzodithiolate is its potential toxicity. 2-Cyano-3-methyl-2-butylbenzodithiolate can be toxic if not handled properly, so it is important to follow safety protocols when working with 2-Cyano-3-methyl-2-butylbenzodithiolate.
Future Directions
The potential applications of 2-Cyano-3-methyl-2-butylbenzodithiolate are still being explored. Some potential future directions include the use of 2-Cyano-3-methyl-2-butylbenzodithiolate in the synthesis of new drugs, the study of protein-protein interactions, and the study of enzyme-substrate interactions. In addition, 2-Cyano-3-methyl-2-butylbenzodithiolate could be used to study the biochemical and physiological effects of various compounds, as well as to modulate gene expression. Finally, 2-Cyano-3-methyl-2-butylbenzodithiolate could be used to develop new therapeutic agents for the treatment of various diseases.
Synthesis Methods
2-Cyano-3-methyl-2-butylbenzodithiolate is synthesized by a two-step process. The first step involves the reaction of 2-cyano-3-methyl-2-butylbenzene with thiourea in aqueous solution. The reaction yields the dithiolate anion, which is then reacted with a base to yield 2-Cyano-3-methyl-2-butylbenzodithiolate. The reaction is typically carried out at room temperature and is relatively simple and inexpensive.
Scientific Research Applications
2-Cyano-3-methyl-2-butylbenzodithiolate is widely used in scientific research. It has been used as a reagent in a variety of chemical reactions, including the synthesis of a number of compounds, including drugs, proteins, and enzymes. 2-Cyano-3-methyl-2-butylbenzodithiolate has also been used in the study of protein-protein interactions and in the study of enzyme-substrate interactions. In addition, 2-Cyano-3-methyl-2-butylbenzodithiolate has been used in a variety of lab experiments to study the biochemical and physiological effects of various compounds.
properties
IUPAC Name |
(2-cyano-3-methylbutan-2-yl) benzenecarbodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS2/c1-10(2)13(3,9-14)16-12(15)11-7-5-4-6-8-11/h4-8,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUSTQNVWGJNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)SC(=S)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-methyl-2-butylbenzodithiolate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)

![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)
![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)







